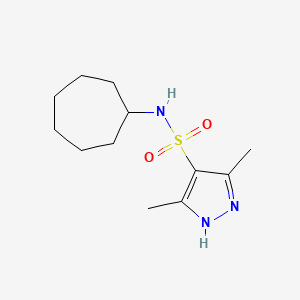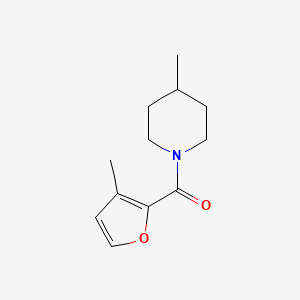
(3-Methylfuran-2-yl)-(4-methylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylfuran-2-yl)-(4-methylpiperidin-1-yl)methanone, also known as MFPMM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a type of piperidinyl methanone derivative, and it has been found to exhibit a range of interesting biochemical and physiological effects. In
Applications De Recherche Scientifique
(3-Methylfuran-2-yl)-(4-methylpiperidin-1-yl)methanone has been found to have a range of potential applications in scientific research. One of the most promising areas of application is in the field of neuroscience. This compound has been shown to have significant effects on the dopamine and serotonin systems in the brain, which are involved in a range of neurological disorders such as Parkinson's disease, depression, and schizophrenia. In addition, this compound has been found to have potential as an analgesic and anti-inflammatory agent, which could be useful in the treatment of chronic pain and inflammatory conditions.
Mécanisme D'action
The exact mechanism of action of (3-Methylfuran-2-yl)-(4-methylpiperidin-1-yl)methanone is not fully understood, but it is believed to involve modulation of the dopamine and serotonin systems in the brain. This compound has been shown to bind to the dopamine transporter and inhibit dopamine reuptake, leading to increased dopamine levels in the synaptic cleft. This effect is similar to that of cocaine and other stimulant drugs. In addition, this compound has been found to bind to the serotonin transporter and inhibit serotonin reuptake, leading to increased serotonin levels in the synaptic cleft. This effect is similar to that of selective serotonin reuptake inhibitors (SSRIs), which are commonly used to treat depression.
Biochemical and Physiological Effects:
This compound has been found to have a range of interesting biochemical and physiological effects. In addition to its effects on the dopamine and serotonin systems in the brain, this compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been found to have antioxidant properties, which could be useful in the treatment of oxidative stress-related diseases. This compound has been shown to have low toxicity in animal studies, which is promising for its potential use in human subjects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (3-Methylfuran-2-yl)-(4-methylpiperidin-1-yl)methanone in lab experiments is its specificity for the dopamine and serotonin systems in the brain. This makes it a useful tool for studying the role of these systems in various neurological disorders. In addition, this compound has been found to have low toxicity in animal studies, which is important for ensuring the safety of lab animals. However, one limitation of using this compound in lab experiments is its relatively high cost compared to other research chemicals.
Orientations Futures
There are several potential future directions for research on (3-Methylfuran-2-yl)-(4-methylpiperidin-1-yl)methanone. One area of interest is in the development of new treatments for Parkinson's disease and other neurological disorders. This compound has been found to have significant effects on the dopamine system in the brain, which is involved in the pathophysiology of Parkinson's disease. Another area of interest is in the development of new analgesic and anti-inflammatory agents. This compound has been found to have these properties in animal models, and further research could lead to the development of new drugs for the treatment of chronic pain and inflammatory conditions. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential effects on other biochemical and physiological systems in the body.
Méthodes De Synthèse
The synthesis of (3-Methylfuran-2-yl)-(4-methylpiperidin-1-yl)methanone involves the reaction of 3-methylfuran-2-carboxylic acid with 4-methylpiperidine in the presence of a suitable condensing agent. The resulting product is then subjected to further purification steps to obtain the final compound in high purity. This synthesis method has been reported in several research articles, and it is considered to be a reliable and efficient way to produce this compound.
Propriétés
IUPAC Name |
(3-methylfuran-2-yl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-3-6-13(7-4-9)12(14)11-10(2)5-8-15-11/h5,8-9H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENSPKBNIHZYFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

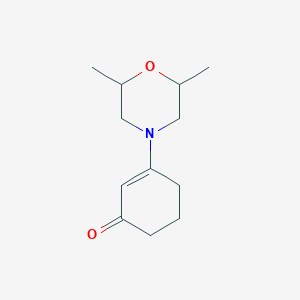
![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]propanamide](/img/structure/B7504190.png)
![2-[4-[[2-(Trifluoromethyl)phenyl]carbamoyl]quinolin-2-yl]sulfanylpropanoic acid](/img/structure/B7504193.png)
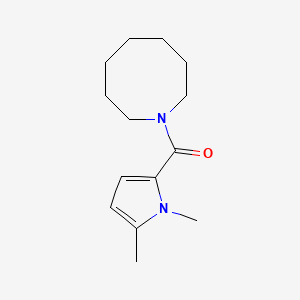
![2,4-dichloro-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B7504198.png)
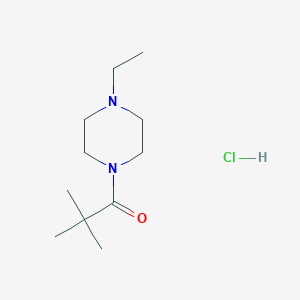
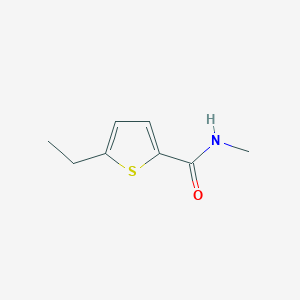
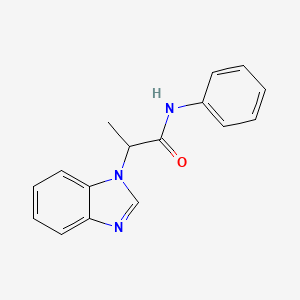

![N-methyl-2-[4-methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B7504245.png)
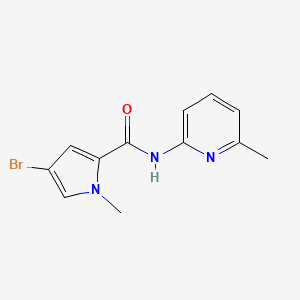
![[2-(2,5-Dimethylanilino)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate](/img/structure/B7504251.png)
